Apocarotenal

Food Colorimetry Egg Yolk Pigmentation Carotenoid Spectroscopy

Food manufacturers and researchers requiring 'normal' orange-gold coloration face limitations with canthaxanthin's unnatural red hue (590.6 nm dominant wavelength). Apocarotenal (E160e) resolves this with a 577.9 nm dominant wavelength at 17.6 mg/kg feed, achieving 92.1% pigmentation efficiency relative to canthaxanthin for calibrated yolk color scoring and consumer-acceptable food shades. • 92.1% pigmentation efficiency vs. canthaxanthin enables precise dose calculation for consistent yolk color • 50% provitamin A activity relative to β-carotene supports dual color-fortification in margarines, sauces, and dairy • Water-dispersible formulation available; compatible with tocopheryl acetate for enhanced beverage color stability

Molecular Formula C30H40O
Molecular Weight 416.6 g/mol
CAS No. 1107-26-2
Cat. No. B190595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApocarotenal
CAS1107-26-2
Synonymstrans-8'-Apo-beta-Caroten-8'-al
Molecular FormulaC30H40O
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=O)C)C
InChIInChI=1S/C30H40O/c1-24(13-8-9-14-25(2)16-11-18-27(4)23-31)15-10-17-26(3)20-21-29-28(5)19-12-22-30(29,6)7/h8-11,13-18,20-21,23H,12,19,22H2,1-7H3/b9-8+,15-10+,16-11+,21-20+,24-13+,25-14+,26-17+,27-18+
InChIKeyDFMMVLFMMAQXHZ-DOKBYWHISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apocarotenal: Provitamin A Carotenoid Colorant


Apocarotenal (trans-β-apo-8′-carotenal, E160e) is an orange to orange-red carotenoid pigment found naturally in spinach and citrus fruits but produced predominantly via chemical synthesis for commercial use [1]. It belongs to the apocarotenoid subclass, characterized by a C30 polyene chain with a terminal aldehyde group, and functions both as a food colorant exempt from certification in the U.S. and as a provitamin A precursor with 50% less provitamin A activity than β-carotene [2]. The compound is insoluble in water but dispersible in hot water, soluble in chloroform and oils, and exhibits a melting point of 138–141 °C [3].

Poultry pigmentation and yolk color studies
Provitamin A fortification research in food matrices
Carotenoid metabolism and Caco-2 transport assays
Xenobiotic metabolism tool (CYP1A1/1A2 induction)
Food colorant and provitamin A precursor for research use

Apocarotenal vs. β-Carotene and Canthaxanthin: Key Differences


Despite sharing the carotenoid backbone, apocarotenal exhibits distinct physicochemical and biological properties that preclude simple interchange with β-carotene or canthaxanthin. Unlike β-carotene, apocarotenal possesses an aldehyde terminus that alters conjugation length, shifting its absorption maximum and resulting in a more orange-red hue suitable for specific food matrices [1]. Compared to canthaxanthin, apocarotenal produces a visually 'normal' orange color rather than an 'unnatural' red in avian pigmentation and offers different pigmentation efficiency (92.1% that of canthaxanthin in egg yolk) [2]. Furthermore, apocarotenal retains partial provitamin A activity, unlike canthaxanthin which has none, and demonstrates distinct CYP1A induction properties not observed with β-carotene [3].

Attribute
Apocarotenal
β-Carotene / Canthaxanthin
Hue response
Orange-yellow (DWL ~578 nm)
Canthaxanthin: deep red (DWL ~591 nm); β-carotene: yellow-orange
Provitamin A activity
~50% of β-carotene
Canthaxanthin: none; β-carotene: 100%
CYP1A induction
Reported Ah receptor inducer
β-Carotene: no induction reported
Pigmentation efficiency
92% of canthaxanthin
Canthaxanthin: reference 100%
Simple interchange may shift hue, nutritional value, or enzyme induction outcomes in research models.

Apocarotenal: Quantitative Evidence vs. Key Comparators


Dominant Wavelength: Orange Hue vs. Canthaxanthin Red

In a laying hen feeding study, β-apo-8′-carotenal shifted the dominant wavelength (DWL) of egg yolk from 572.8 nm (control) to 577.9 nm at 17.6 mg/kg feed, whereas canthaxanthin at the same dose produced a substantially larger red shift to 590.6 nm [1]. This 12.7 nm differential in DWL confirms that apocarotenal delivers a visually distinct orange-yellow coloration, whereas canthaxanthin imparts a deep red hue that may be considered 'unnatural' in certain applications [1].

Dominant Wavelength
Head-to-head
Δ 12.7 nm
Apocarotenal yields orange-yellow; canthaxanthin shifts to deep red
Laying hen trial, 17.6 mg/kg feed
Food Colorimetry Egg Yolk Pigmentation Carotenoid Spectroscopy

Pigmentation Efficiency Compared to Canthaxanthin

Quantitative analysis of excitation purity (EP) values from the same egg yolk study revealed that β-apo-8′-carotenal exhibits 92.1% of the pigmentation efficiency of canthaxanthin on an equal mass basis, while its relative biological availability was 82.2% that of canthaxanthin [1]. This demonstrates that while apocarotenal is slightly less efficient than canthaxanthin as a yolk pigment, it provides a predictable, dose-responsive coloration that can be accurately modeled for feed formulation [1].

Pigmentation Efficiency
Head-to-head
92.1% vs. canthaxanthin
Predictable dose–response for yolk color formulation
Excitation purity, 5-level dose response
Poultry Nutrition Xanthophyll Bioavailability Pigmentation Efficiency

Provitamin A Activity Relative to β-Carotene

Unlike canthaxanthin, which possesses zero provitamin A activity, apocarotenal serves as a vitamin A precursor with approximately 50% of the pro-vitamin A activity of β-carotene [1][2]. This quantitative difference arises from apocarotenal's shorter polyene chain (C30 vs C40) and terminal aldehyde group, which reduce its molar conversion efficiency to retinol [3].

Provitamin A Activity
Class-level inference
~50% of β-carotene
Canthaxanthin: 0%
Dual color–nutrition profile vs. canthaxanthin
Mammalian conversion to retinol; class-level estimate
Nutritional Fortification Provitamin A Carotenoids Retinol Equivalency

Intestinal Uptake and Metabolism in Caco-2 Model

In a Caco-2 intestinal cell model, β-apo-8′-carotenal demonstrated rapid cellular uptake followed by swift conversion to a major metabolite identified by HPLC-UV and LC/MS as β-apo-8′-carotenoic acid [1]. In contrast, β-apo-10′-carotenal yielded two distinct major metabolites, and β-apo-13-carotenone was rapidly degraded to undetectable products [1]. This differential metabolic fate underscores that apocarotenal chain length directly governs intracellular processing, with the 8′-apocarotenal preferentially undergoing terminal aldehyde oxidation rather than further chain cleavage [1].

Caco-2 Uptake & Metabolism
Head-to-head
Single major metabolite: β-apo-8′-carotenoic acid
Predictable metabolic profile simplifies toxicological evaluation
Caco-2 monolayer; HPLC-UV, LC/MS
Bioavailability Intestinal Transport Caco-2 Cell Model

Safety Profile and ADI Determination

The EFSA Panel on Food Additives and Nutrient Sources established an Acceptable Daily Intake (ADI) for β-apo-8′-carotenal of 0.05 mg/kg body weight/day, derived from a 13-week rat study LOAEL of 10 mg/kg bw/day (based on increased eosinophilic droplets in kidneys) with an uncertainty factor of 200 [1]. Genotoxicity studies gave no cause for concern, and reproductive/developmental toxicity studies revealed a NOAEL of 500 mg/kg bw/day, the highest dose tested [1]. By comparison, β-carotene is generally regarded as safe with no numerical ADI established, while canthaxanthin carries specific use restrictions (e.g., EU limitation to Saucisses de Strasbourg) due to retinal crystal deposition concerns at high intake [2].

Safety Profile (ADI)
Cross-study comparable
ADI 0.05 mg/kg bw/day
Canthaxanthin ADI 0.03 mg/kg bw/day
Reported EFSA benchmark; no retinal deposition reports
Rat subchronic LOAEL 10 mg/kg; UF 200
Food Additive Safety Toxicology ADI Determination

Apocarotenal: Validated Application Scenarios


Egg Yolk Pigmentation for Natural Orange-Gold Hue

Based on the 577.9 nm dominant wavelength achieved at 17.6 mg/kg feed, apocarotenal is the preferred colorant for producing egg yolks with a 'normal' orange-gold appearance, as opposed to the deep red (590.6 nm) produced by canthaxanthin which may be perceived as unnatural by consumers [1]. The 92.1% pigmentation efficiency relative to canthaxanthin enables precise dose calculation for consistent yolk color scoring in commercial layer operations [1].

Dual-Function Food Fortification: Color and Vitamin A

In markets requiring both visual appeal and nutritional fortification, apocarotenal's 50% provitamin A activity relative to β-carotene provides a calibrated vitamin A contribution alongside orange-red coloration [2]. This dual functionality is particularly relevant for margarines, sauces, salad dressings, and dairy products where canthaxanthin (zero vitamin A activity) would fail to meet fortification objectives [3].

Beverage Color Stability with Tocopheryl Acetate

A patented beverage formulation demonstrates that apocarotenal (8'-apo-β-carotene-8'-al) in combination with tocopheryl acetate yields improved color stability in water-based beverages [4]. This application leverages apocarotenal's water-dispersible formulation capabilities and addresses its inherent light/heat sensitivity—a limitation noted in comparative stability assessments [5].

Cytochrome P450 Induction Studies (CYP1A1/1A2)

In contrast to β-carotene, which does not induce CYP1A enzymes, apocarotenal is a potent inducer of CYP1A1 and CYP1A2 in rat liver via Ah receptor-dependent pathways [6]. This differential activity makes apocarotenal a valuable tool compound for xenobiotic metabolism and toxicology research, particularly in studies examining carotenoid-mediated modulation of drug-metabolizing enzymes [6].

Application
Selection Property
Validation Focus
Egg yolk pigmentation research
Orange-gold hue response
Dominant wavelength and pigmentation efficiency
Food fortification studies
Provitamin A equivalence ratio
Vitamin A conversion in target matrices
Beverage color stability
Water-dispersible antioxidant synergy
Color retention under light/heat stress
CYP induction tool
Ah receptor pathway induction
CYP1A1/1A2 activity in rodent hepatocytes

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